9-(4-chlorophenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4-chlorophenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H24ClN5O2 and its molecular weight is 449.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Psychotropic Potential
Research has identified certain derivatives of the purine-2,6-dione structure as potent ligands for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), displaying anxiolytic and antidepressant properties. This indicates a potential application in the treatment of psychological disorders such as depression and anxiety. Modification of the arylalkyl/allyl substituent in position 7 of the purine-2,6-dione structure opens possibilities for designing new 5-HT ligands with preserved π electron systems and lower molecular weight, suggesting a pathway for developing novel psychotropic medications (Chłoń-Rzepa et al., 2013).
Crystal Structure and Molecular Interaction
Studies focusing on the crystal structures of related compounds reveal intricate molecular interactions, such as hydrogen bonding patterns, which are fundamental for understanding the bioactivity and stability of pharmaceuticals. These insights are crucial for drug design, allowing researchers to predict how modifications to the molecular structure might impact the efficacy and solubility of potential drug candidates (Low et al., 2004).
Neurodegenerative Disease Treatment
Compounds with a similar molecular structure have been evaluated for their adenosine receptor (AR) affinities, revealing potential as multitarget drugs for neurodegenerative diseases. For example, dual-target-directed A1/A2A adenosine receptor antagonists have been identified, which could offer symptomatic relief as well as disease-modifying effects in conditions like Parkinson's disease. This highlights a promising area of research for developing therapies that address multiple pathological mechanisms in neurodegenerative disorders (Brunschweiger et al., 2014).
Anticancer Activity
The synthesis of novel xanthene derivatives and their evaluation as potential anticancer agents indicate that modifications of the core purine structure can lead to compounds with significant anti-proliferative properties against cancer cell lines. This suggests a potential application of related compounds in cancer therapy, where they could serve as leads for the development of new anticancer drugs (Mulakayala et al., 2012).
Propriétés
IUPAC Name |
9-(4-chlorophenyl)-1,7-dimethyl-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O2/c1-16-14-29(19-10-8-18(25)9-11-19)23-26-21-20(30(23)15-16)22(31)28(24(32)27(21)2)13-12-17-6-4-3-5-7-17/h3-11,16H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXOWZKFFHLGHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.